molecular formula C15H27NO5 B6328700 tert-Butyl 4-(3-ethoxy-3-oxopropyl)-4-hydroxypiperidine-1-carboxylate CAS No. 374794-91-9

tert-Butyl 4-(3-ethoxy-3-oxopropyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B6328700
CAS No.: 374794-91-9
M. Wt: 301.38 g/mol
InChI Key: BTLVUGWLDZWUHC-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound tert-butyl 4-(3-ethoxy-3-oxopropyl)-4-hydroxypiperidine-1-carboxylate is a piperidine derivative featuring a hydroxyl group and a 3-ethoxy-3-oxopropyl substituent at the 4-position of the piperidine ring. Its molecular formula is C15H27NO4, with a molecular weight of 285.38 g/mol (CAS: 301232-45-1) . The tert-butoxycarbonyl (Boc) group at the 1-position provides steric protection, making the compound a valuable intermediate in medicinal chemistry and peptide synthesis.

Properties

IUPAC Name

tert-butyl 4-(3-ethoxy-3-oxopropyl)-4-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO5/c1-5-20-12(17)6-7-15(19)8-10-16(11-9-15)13(18)21-14(2,3)4/h19H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLVUGWLDZWUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1(CCN(CC1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620733
Record name tert-Butyl 4-(3-ethoxy-3-oxopropyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374794-91-9
Record name tert-Butyl 4-(3-ethoxy-3-oxopropyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-ethoxy-3-oxopropyl)-4-hydroxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethyl acetoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-ethoxy-3-oxopropyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 4-(3-ethoxy-3-oxopropyl)-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-ethoxy-3-oxopropyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Structural Analogues with Piperidine Scaffolds

The following compounds share the piperidine backbone but differ in substituents or functional groups:

Compound Name CAS Molecular Formula Key Structural Differences Reference
tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate 301232-45-1 C15H27NO4 Lacks 4-hydroxyl group
tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate 392331-66-7 C11H22N2O3 4-Aminomethyl substituent instead of ethoxy-oxo-propyl
tert-Butyl 4-hydroxy-4-[4-(trifluoromethyl)pyridin-2-yl]piperidine-1-carboxylate Not provided C17H21F3N2O3 Trifluoromethylpyridinyl substituent at 4-position
tert-Butyl 4-(4-cyanophenyl)-4-hydroxypiperidine-1-carboxylate Not provided C17H22N2O3 4-Cyanophenyl substituent instead of ethoxy-oxo-propyl

Key Observations :

  • Substitution with aromatic groups (e.g., cyanophenyl or trifluoromethylpyridinyl) introduces π-π stacking interactions, which may enhance binding affinity in receptor-targeted applications .

Analogues with Different Ring Systems

Compounds with pyrrolidine or morpholine scaffolds exhibit distinct conformational properties:

Compound Name CAS Molecular Formula Structural Features Reference
tert-Butyl (2R,4R)-2-(3-ethoxy-3-oxopropyl)-4-hydroxypyrrolidine-1-carboxylate Not provided C15H25NO5 5-membered pyrrolidine ring; substituents at 2- and 4-positions
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate Not provided C10H19NO4 Morpholine ring with hydroxymethyl group at 3-position

Key Observations :

  • Morpholine-based compounds exhibit enhanced water solubility due to the oxygen atom in the ring, which is absent in piperidine derivatives .

Functional Group Variations

Variations in functional groups significantly impact physicochemical properties:

Compound Name CAS Functional Group Differences Reference
tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate 117565-57-8 4-Oxo group instead of 4-hydroxyl; ethyl substituent
tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate 1330763-09-1 1-Aminoethyl substituent instead of ethoxy-oxo-propyl

Key Observations :

  • The 4-oxo group (ketone) in CAS 117565-57-8 increases electrophilicity, making it reactive toward nucleophiles .
  • Aminoethyl-substituted derivatives (e.g., CAS 1330763-09-1) introduce basicity, which may influence pharmacokinetic properties such as membrane permeability .

Biological Activity

tert-Butyl 4-(3-ethoxy-3-oxopropyl)-4-hydroxypiperidine-1-carboxylate, with the CAS number 374794-91-9, is a compound of interest due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications, particularly in neurodegenerative diseases and other pathologies.

Chemical Structure and Properties

The molecular formula of this compound is C15H27NO4C_{15}H_{27}NO_4, with a molecular weight of 285.38 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and an ethoxy ketone moiety, which may contribute to its biological properties.

Research indicates that compounds similar to tert-butyl 4-(3-ethoxy-3-oxopropyl)-4-hydroxypiperidine can exhibit various biological activities, such as:

  • Inhibition of Enzymes : Some derivatives have shown inhibitory effects on enzymes like acetylcholinesterase (AChE) and β-secretase, which are relevant in the context of Alzheimer's disease .
  • Neuroprotective Effects : Studies suggest that related compounds can protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology .
  • Anti-inflammatory Properties : Compounds in this class may reduce the production of pro-inflammatory cytokines, thereby mitigating neuroinflammation associated with neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Effect Reference
AChE InhibitionIC50 = 0.17 μM
β-secretase InhibitionIC50 = 15.4 nM
Neuroprotection (Aβ-induced)Increased cell viability by ~20%
Reduction of TNF-αSignificant reduction observed

Case Studies

Several studies have explored the effects of similar compounds on cellular models:

  • Neuroprotection Against Aβ Toxicity : In vitro studies demonstrated that compounds structurally related to tert-butyl 4-(3-ethoxy-3-oxopropyl)-4-hydroxypiperidine could significantly enhance astrocyte viability in the presence of Aβ peptides, suggesting protective mechanisms against neurodegeneration .
  • Oxidative Stress Mitigation : In models of oxidative stress induced by scopolamine, these compounds showed a decrease in malondialdehyde (MDA) levels, indicating their potential to counteract oxidative damage .

Q & A

Q. What are the standard synthetic routes for tert-Butyl 4-(3-ethoxy-3-oxopropyl)-4-hydroxypiperidine-1-carboxylate, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) anhydride (Boc₂O) in the presence of sodium hydroxide. Subsequent steps include introducing the 3-ethoxy-3-oxopropyl group via nucleophilic substitution or coupling reactions. For example, 3-(piperidin-4-yl)propan-1-ol can react with Boc₂O under basic conditions to form intermediates, which are then functionalized with ethyl esters. Characterization :
  • NMR spectroscopy (¹H and ¹³C) confirms regiochemistry and functional group integrity.
  • Mass spectrometry (MS) validates molecular weight and purity.
  • HPLC monitors reaction progress and isolates intermediates .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear fire-resistant lab coats, nitrile gloves, and safety goggles. Use respiratory protection if aerosolization is possible .
  • Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.
  • Emergency Measures : Ensure access to eyewash stations and emergency showers. In case of skin contact, wash immediately with soap and water; for eye exposure, irrigate for 15 minutes and seek medical attention .

Q. What are the key physical properties influencing its application in drug formulation?

  • Methodological Answer :
  • Hydrophobicity : The tert-butyl group enhances lipid solubility, making the compound suitable for blood-brain barrier penetration in CNS drug candidates.
  • Stability : The Boc group protects the piperidine nitrogen from metabolic degradation, improving bioavailability.
  • Solid-State Behavior : The compound exists as a light yellow solid (melting point and crystallinity data should be experimentally determined via differential scanning calorimetry) .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity through reaction condition adjustments?

  • Methodological Answer :
  • Design of Experiments (DOE) : Use factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, replacing sodium hydroxide with DMAP (4-dimethylaminopyridine) may enhance Boc protection efficiency.
  • Catalyst Screening : Evaluate palladium or copper catalysts for coupling reactions to minimize byproducts.
  • In-line Analytics : Employ FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns and confirms molecular formula.
  • Chiral HPLC : Critical for enantiomeric excess determination if stereocenters are present.
  • X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline intermediates .

Q. How does the compound’s stability under varying conditions affect experimental outcomes?

  • Methodological Answer :
  • Hydrolysis Studies : Expose the compound to acidic (HCl) or basic (NaOH) conditions to assess Boc group stability. Monitor degradation via TLC or LC-MS.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at 2–8°C under inert atmosphere to prevent oxidation .

Q. How can computational models aid in predicting reactivity and designing derivatives?

  • Methodological Answer :
  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states for ester hydrolysis or nucleophilic substitutions.
  • Molecular Dynamics (MD) Simulations : Predict binding affinities to biological targets (e.g., enzymes) by simulating interactions with the hydroxyl and ethoxy groups.
  • Retrosynthetic Analysis : Tools like ICSynth (from ICReDD) generate alternative synthetic routes using reaction databases .

Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles?

  • Methodological Answer :
  • Reproducibility Protocols : Standardize solvent purity, equipment calibration, and reaction scales across labs.
  • Byproduct Identification : Use LC-MS/MS to characterize impurities; cross-reference with databases like Reaxys.
  • Statistical Analysis : Apply ANOVA to compare yields under different conditions and identify outliers .

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